(2S,3R)-3-aminobutan-2-ol
Description
Structural Significance within the Chiral Amino Alcohol Class
The structure of (2S,3R)-3-aminobutan-2-ol is characterized by a four-carbon butane (B89635) backbone. nih.govchemspider.com An amino group is attached to the third carbon, and a hydroxyl group is attached to the second carbon. The prefixes (2S,3R) define the specific spatial arrangement of these groups, which is a critical feature of this particular stereoisomer. nih.gov This defined stereochemistry allows for specific interactions with other chiral molecules, a principle that is the foundation of asymmetric synthesis. The presence of both a nucleophilic amino group and a hydroxyl group provides multiple points for chemical modification, making it a versatile scaffold. smolecule.com
Fundamental Role as a Chiral Building Block in Organic Synthesis
In the field of organic chemistry, this compound is highly valued as a chiral building block. smolecule.com This means it serves as a starting material or an intermediate in the synthesis of more complex, often biologically active, molecules. smolecule.com Its pre-defined stereochemistry is transferred to the target molecule, which is an efficient way to control the three-dimensional structure of the final product. This is particularly important in pharmaceutical synthesis, where the biological activity of a drug can be highly dependent on its stereochemistry.
Broad Relevance in Asymmetric Catalysis and Advanced Chemical Research
The applications of this compound extend significantly into the domain of asymmetric catalysis. Chiral amino alcohols are frequently used as precursors for the synthesis of chiral ligands. These ligands can then be complexed with metal catalysts to create systems that can induce high levels of enantioselectivity in chemical reactions. This allows for the preferential formation of one enantiomer over the other, which is a key goal in modern chemical manufacturing.
In advanced chemical research, this compound and its derivatives are utilized to explore new synthetic methodologies and to study the mechanisms of stereoselective reactions. smolecule.com Its ability to participate in hydrogen bonding and act as a nucleophile makes it a valuable tool for designing enzyme inhibitors and receptor agonists. smolecule.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 215672-64-3 |
| Monoisotopic Mass | 89.084064 Da |
Table compiled from publicly available data. nih.govchemspider.com
Structure
3D Structure
Properties
CAS No. |
215672-64-3 |
|---|---|
Molecular Formula |
C4H11NO |
Molecular Weight |
89.14 g/mol |
IUPAC Name |
(2S,3R)-3-aminobutan-2-ol |
InChI |
InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4+/m1/s1 |
InChI Key |
FERWBXLFSBWTDE-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)O)N |
Canonical SMILES |
CC(C(C)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereoselective Preparation of 2s,3r 3 Aminobutan 2 Ol
Chemoenzymatic and Biocatalytic Routes to Chiral Amino Alcohols
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and amino alcohols due to its high selectivity, mild reaction conditions, and environmentally friendly nature. researchgate.net Enzymes, such as dehydrogenases and transaminases, are increasingly employed to produce enantiomerically pure compounds like (2S,3R)-3-aminobutan-2-ol.
Enzymatic Reduction of Prochiral Ketones for Enantioselective Synthesis
The stereoselective reduction of prochiral ketones is a well-established method for producing chiral alcohols. researchgate.net Carbonyl reductases, a class of enzymes that catalyze the reduction of ketones to alcohols, have been successfully used to synthesize specific stereoisomers of amino alcohols. For instance, carbonyl reductases from Lactobacillus fermentum have demonstrated high enantioselectivity (>95% ee) in the reduction of β-amino ketones under optimized pH (6.5–7.5) and temperature (30–37°C) conditions. This approach offers an efficient route to chiral amino alcohols, often with excellent enantiomeric excess and high yields. researchgate.net
Amine Dehydrogenase (AmDH)-Catalyzed Reductive Amination for Chiral Amino Alcohols
Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of ketones to produce chiral amines, using ammonia (B1221849) as the amine donor. frontiersin.orgfrontiersin.org This method is highly attractive for the synthesis of chiral amino alcohols from α-hydroxy ketones. acs.orgresearchgate.netnih.gov
Wild-type AmDHs, such as CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2, have been shown to be effective in synthesizing various short-chain chiral amines and amino alcohols. frontiersin.org Specifically, the synthesis of (3S)-3-aminobutan-2-ol has been achieved with high enantioselectivity (99.4%) using MsmeAmDH. frontiersin.orgresearchgate.netwhiterose.ac.uk Research has demonstrated that these enzymes can achieve high conversions, up to 97.1% at a 50 mM substrate concentration, and exhibit moderate to high enantioselectivities for a range of substrates. frontiersin.org
Engineered AmDHs, derived from amino acid dehydrogenases, have also been developed to improve catalytic efficiency and substrate scope. acs.orgfrontiersin.org For example, an engineered AmDH from Sporosarcina psychrophila (SpAmDH) was optimized through directed evolution to enhance its activity in the reductive amination of 1-hydroxy-2-butanone, a precursor for other chiral amino alcohols. frontiersin.orgnih.gov These engineered enzymes can achieve high conversions (91-99%) and excellent enantioselectivity (>99% ee) even at high substrate concentrations (100-200 mM). frontiersin.orgnih.gov
Table 1: Performance of Wild-Type Amine Dehydrogenases in the Synthesis of Chiral Amines and Amino Alcohols
| Enzyme | Substrate | Product | Conversion (%) (at 50 mM) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| MsmeAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 64.3 - 73.3 (at 10mM) | 99.4 frontiersin.orgresearchgate.netwhiterose.ac.uk |
| MsmeAmDH | Butan-2-one | (S)-Butan-2-amine | >99 (at 150mM) | 92.6 frontiersin.org |
| MsmeAmDH | 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | 56.5 | 98.1 frontiersin.org |
| CfusAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 64.3 - 73.3 (at 10mM) | 98.8 whiterose.ac.uk |
| MATOUAmDH2 | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 64.3 - 73.3 (at 10mM) | 98.8 whiterose.ac.uk |
Enzymatic Cascade Reactions for Enantiopure Amino Alcohol Synthesis
Enzymatic cascade reactions, where multiple enzymatic steps are combined in a single pot, offer an efficient and atom-economical approach to synthesizing complex molecules like enantiopure amino alcohols. researchgate.net These cascades can involve a combination of enzymes, such as transaminases and dehydrogenases, to perform sequential transformations.
One strategy is deracemization, which converts a racemic mixture of amines into a single enantiomer. mdpi.comacs.org This process can involve a kinetic resolution step, where one enantiomer is selectively consumed by an enzyme, coupled with a second enzymatic reaction that converts the remaining substrate or an intermediate back into the desired product. For example, a dual-enzyme cascade can be designed for the synthesis of bichiral amino alcohols with high chemo- and stereoselectivity. researchgate.net The use of ω-transaminases in cascade reactions for the asymmetric amination of α-hydroxy ketones is also a valuable tool for producing chiral vicinal amino alcohols. frontiersin.org
Asymmetric Catalytic Strategies
In addition to biocatalytic methods, asymmetric catalytic strategies employing chiral metal catalysts or organocatalysts provide powerful routes to stereochemically defined molecules like this compound.
Chiral Catalyst-Mediated Reductions of β-Amino Ketones
The asymmetric reduction of β-amino ketones is a direct approach to synthesizing chiral β-amino alcohols. This transformation can be achieved using various chiral catalysts, such as those employed in the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone functionality.
Asymmetric Cross-Coupling Reactions for β-Amino Alcohol Frameworks
Recent advancements in catalysis have led to the development of asymmetric cross-coupling reactions for the construction of β-amino alcohol frameworks. organic-chemistry.orgacs.orgacs.org A notable example is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. organic-chemistry.orgacs.orgacs.orgwestlake.edu.cn This method proceeds through a radical-polar crossover mechanism, where a chiral chromium catalyst plays a crucial role in controlling the stereochemistry of the reaction. organic-chemistry.orgacs.org This strategy allows for the modular and efficient synthesis of a wide range of β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.org The reaction tolerates various functional groups and can be scaled up, demonstrating its potential for practical applications in synthesizing complex chiral molecules. organic-chemistry.org
Asymmetric Ring-Opening Reactions of Epoxides Utilizing Chiral Organocatalysts and Metal Complexes
The asymmetric ring-opening (ARO) of epoxides is a powerful and direct method for the enantioselective synthesis of 1,2-amino alcohols. mdpi.com This strategy involves a nucleophilic attack on a prochiral epoxide, where a chiral catalyst differentiates between the two enantiotopic faces of the epoxide, leading to a product with high enantiomeric excess. acs.org
Metal–salen complexes are a prominent class of catalysts for these transformations. For instance, chiral Cr(III)-salen complexes have been effectively used to catalyze the addition of nucleophiles like trimethylsilylazide (TMSN₃) to meso-epoxides. mdpi.com The resulting azido (B1232118) alcohol can then be readily reduced to the corresponding vicinal amino alcohol. The reaction of a meso-epoxide, such as cis-2,3-epoxybutane, would yield a syn-amino alcohol, while the ring-opening of trans-2,3-epoxybutane (B1179989) would produce an anti-amino alcohol, corresponding to the (2S,3R) configuration. The mechanism often involves a bimetallic pathway where one catalyst molecule acts as a Lewis acid to activate the epoxide, while a second molecule delivers the nucleophile. mdpi.com
Various other metal complexes and Lewis acids, including those based on Yttrium (YCl₃), Cobalt (CoCl₂), and Niobium (Nb(OMe)₅), have been shown to catalyze the ring-opening of epoxides with amines, offering high regioselectivity and good yields under mild conditions. rroij.commdpi.com While many of these are demonstrated for regioselectivity, the incorporation of chiral ligands with these metals is a key strategy for achieving enantioselectivity. acs.org
Biocatalysis also presents a "green" alternative for epoxide ring-opening. Lipases, for example, can catalyze the aminolysis of epoxides. Studies have shown that lipases such as Lipozyme TL IM can facilitate the ring-opening of various epoxides with amines in a continuous-flow system, providing the corresponding β-amino alcohols in excellent yields. mdpi.com The enantioselectivity of these biocatalytic systems is a subject of ongoing research to produce specific stereoisomers like this compound.
Derivatization from Chiral Pool Precursors
The "chiral pool" approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, the amino acid L-threonine is an ideal precursor. L-threonine possesses the (2S,3R) stereochemistry, which directly maps onto the desired configuration of the target molecule, thereby circumventing the need for establishing new stereocenters. sigmaaldrich.com
A typical synthetic sequence involves the chemoselective reduction of the carboxylic acid moiety of L-threonine without affecting the existing stereocenters. This can be achieved using strong reducing agents like lithium aluminum hydride (LAH) or by converting the carboxylic acid to an ester followed by reduction. The resulting compound, (2S,3R)-2-aminobutane-1,3-diol (L-Threoninol), retains the original stereochemistry. chembk.com Subsequent selective manipulation of the primary alcohol, for example, through protection, activation as a leaving group (e.g., tosylate), and reductive removal, would yield the target this compound. This substrate-controlled approach is highly efficient as the stereochemical information is embedded in the starting material. researchgate.net
Multi-Step Chemical Synthesis Approaches
A highly effective method for preparing β-amino alcohols involves the diastereoselective reduction of the corresponding α-amino ketone. For the synthesis of this compound, the precursor would be (S)-3-aminobutan-2-one. The stereochemical outcome of the ketone reduction is highly dependent on the choice of reducing agent and the nature of the nitrogen-protecting group, which dictates whether the reaction proceeds under chelation or non-chelation control. mpg.dempg.de
Non-chelation Control: In the absence of a chelating metal, the reduction follows the Felkin-Anh model. Sterically demanding reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) or sodium borohydride (B1222165) (NaBH₄) will attack from the less hindered face, typically leading to the syn diastereomer. cdnsciencepub.com
Chelation Control: When the nitrogen atom of the amino ketone bears a protecting group capable of chelating with a metal ion from the reducing agent (e.g., Zn(BH₄)₂), a cyclic intermediate is formed. This locks the conformation of the molecule, directing the hydride attack from the opposite face to produce the anti diastereomer with high selectivity. researchgate.net The reduction of N,N-dibenzyl protected α-amino ketones with NaBH₄ proceeds under non-chelation control to give the anti amino alcohols. mpg.dempg.de
The choice of conditions allows for the selective synthesis of either the syn or anti product from the same ketone precursor. To obtain the (2S,3R) isomer, which has an anti relationship between the amino and hydroxyl groups, conditions favoring chelation control or a specific non-chelation pathway would be employed.
Table 1: Diastereoselective Reduction of α-Amino Ketones
| Precursor | Reducing Agent | Control Model | Major Product Stereochemistry | Reference(s) |
|---|---|---|---|---|
| N-t-BOC-N-alkyl α-aminoketone | Li(s-Bu)₃BH | Non-chelation | syn-β-aminoalcohol | cdnsciencepub.com |
| N,N-dibenzyl α-amino ketone | NaBH₄ | Non-chelation | anti-β-aminoalcohol | mpg.dempg.de |
| Serine-derived α-amino ketone | Zn(BH₄)₂ | Chelation | anti-γ-hydroxy-β-amino alcohol | researchgate.net |
Synthesizing this compound can also be accomplished through functional group interconversions on a precursor that already possesses the correct stereochemistry at one or more centers. This approach relies on reactions that proceed with high stereochemical fidelity.
One such example is the Ritter reaction, which can be used for the regioselective ring-opening of chiral amino epoxides. The transformation of an enantiopure (2R,1'S)-2-(1-aminoalkyl)epoxide with a nitrile in the presence of a Lewis acid like BF₃·Et₂O results in the formation of a 1,3-diaminoalkan-2-ol with complete selectivity. nih.gov The resulting diamino alcohol, with its newly formed amine being differentially protected, could then be further modified. For instance, one of the amino groups could be selectively deaminated or converted into a hydroxyl group to furnish the target amino alcohol, preserving the (2R,3S) stereochemistry (which corresponds to the (2S,3R) notation of the final product depending on the starting epoxide).
When a stereoselective synthesis is not readily accessible, chiral resolution provides a viable pathway to obtain the desired enantiomer from a racemic or diastereomeric mixture. wikipedia.org
Chiral Resolution: This classic method involves the separation of enantiomers by converting them into a mixture of diastereomers, which have different physical properties (e.g., solubility) and can be separated by techniques like crystallization. wikipedia.org For racemic 3-aminobutan-2-ol (B1581441), a chiral acid is used as a resolving agent to form diastereomeric salts. Optically pure acids such as D-tartaric acid or (S)-mandelic acid are commonly employed. vcu.edugoogle.com For example, reacting racemic 3-aminobutan-2-ol with L-(+)-tartaric acid can lead to the preferential crystallization of the (S,R)-2-aminobutanol-L-(+)-tartrate salt, which can then be isolated and treated with a base to liberate the free this compound. google.com While effective, a major drawback of resolution is that the maximum theoretical yield for the desired enantiomer is 50%. vcu.edu
Enantioselective Synthesis: Modern biocatalytic methods offer highly efficient and selective routes.
Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity.
Asymmetric Biocatalytic Reduction/Amination: Amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.org Studies have demonstrated that wild-type AmDHs can convert 3-hydroxybutan-2-one directly into (3S)-3-aminobutan-2-ol with high conversion (up to 73%) and excellent enantiomeric excess (up to 99.4%). frontiersin.orgresearchgate.net This enzymatic reductive amination provides a direct, atom-economical, and highly enantioselective route to the target compound. Similarly, transaminases can be used for the asymmetric synthesis of chiral amines from ketones with high yields and enantioselectivity. mdpi.commbl.or.kr
Table 2: Chiral Resolution and Enantioselective Synthesis Methods
| Method | Reagent/Catalyst | Principle | Outcome for (2S,3R) Isomer | Reference(s) |
|---|---|---|---|---|
| Chiral Resolution | L-(+)-Tartaric Acid | Diastereomeric salt crystallization | Isolation of the (2S,3R) enantiomer from a racemic mixture | google.com |
| Chiral Resolution | (S)-Mandelic Acid | Diastereomeric salt crystallization | Separation of diastereomers | vcu.edugoogle.com |
| Enantioselective Synthesis | Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of 3-hydroxybutan-2-one | Direct synthesis with high ee (>99%) | frontiersin.orgresearchgate.net |
Chemical Transformations and Mechanistic Insights of 2s,3r 3 Aminobutan 2 Ol
Stereoselective Oxidation Pathways to Amino Ketones and Aldehydes
The oxidation of (2S,3R)-3-aminobutan-2-ol provides a direct route to chiral α-amino ketones. This transformation can be achieved using various oxidizing agents. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) can effectively oxidize the secondary alcohol to a ketone, yielding (3S)-3-aminobutan-2-one. The stereocenter bearing the amino group typically remains intact during these oxidations, preserving the chiral integrity of the molecule. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or side reactions involving the amino group.
| Oxidizing Agent | Product | Reference |
| Pyridinium chlorochromate (PCC) | (3S)-3-aminobutan-2-one | |
| Potassium permanganate | (3S)-3-aminobutan-2-one | smolecule.com |
| Chromium trioxide | 3-aminobutan-2-one | smolecule.com |
Reduction Reactions and Subsequent Product Diversification
The reduction of derivatives of this compound, or the reduction of the corresponding amino ketone, (3S)-3-aminobutan-2-one, offers pathways to other valuable chiral compounds. The reduction of (3S)-3-aminobutan-2-one using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can regenerate the amino alcohol. smolecule.com This process is often stereoselective, and the choice of reducing agent and conditions can influence the diastereomeric ratio of the resulting amino alcohol.
Furthermore, biocatalytic reductive amination of hydroxy ketones using amine dehydrogenases (AmDHs) has emerged as a powerful method for producing chiral amino alcohols. For example, the reductive amination of 1-hydroxybutan-2-one (B1215904) can yield (3S)-3-aminobutan-2-ol with high conversion and enantiomeric excess using certain AmDHs. frontiersin.orgwhiterose.ac.uk
Nucleophilic Substitution Reactions Involving Hydroxyl and Amino Functionalities
Both the hydroxyl and amino groups of this compound can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The hydroxyl group can be substituted using reagents like thionyl chloride or phosphorus tribromide, converting the alcohol into a corresponding halide. smolecule.com These halogenated derivatives can then undergo further substitution with various nucleophiles.
The amino group, being a primary amine, is also nucleophilic and can react with electrophiles. Its ability to form new carbon-nitrogen bonds is fundamental to its use in the synthesis of more complex molecules. The dual functionality allows for sequential or selective reactions at either the hydroxyl or amino position, providing a high degree of synthetic flexibility.
Esterification and Amine Derivatization for Functional Group Manipulation
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is often used for the protection of the alcohol functionality or for the introduction of specific ester groups that can modulate the molecule's properties or serve as a handle for further transformations.
The primary amino group can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation. evitachem.com For instance, reaction with an acyl chloride or anhydride (B1165640) will form an amide. These derivatizations are crucial for protecting the amine during subsequent reaction steps or for building more complex molecular architectures. The hydrochloride salt of this compound is also available, which can enhance its solubility and stability for certain applications. nih.gov
Fundamental Mechanistic Principles in Reactions Involving this compound
Intrinsic Nucleophilic Reactivity and Stereoselective Interactions
The chemical behavior of this compound is governed by the nucleophilic character of its amino and hydroxyl groups. The lone pair of electrons on the nitrogen and oxygen atoms allows them to attack electrophilic centers, initiating a variety of chemical reactions. The specific (2S,3R) stereochemistry of the molecule plays a critical role in directing the approach of reagents, leading to stereoselective outcomes. This inherent chirality is a key feature that makes it a valuable building block in asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms in the final product. The fixed spatial relationship between the amino and hydroxyl groups can influence the formation of transition states, favoring the formation of one stereoisomer over another.
Radical Polar Crossover Strategies in Asymmetric Transformations
Recent advancements in synthetic methodology have highlighted the use of radical-polar crossover strategies for the synthesis of chiral β-amino alcohols. westlake.edu.cnacs.org This approach involves the generation of a radical intermediate that subsequently undergoes a polar reaction. For example, a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines can proceed through an α-amino radical intermediate. westlake.edu.cnacs.orgorganic-chemistry.org This radical can then add to an aldehyde in a stereoselective manner, controlled by a chiral catalyst, to form the β-amino alcohol product. This strategy overcomes some of the limitations of traditional polar or radical reactions by combining their advantages. acs.orgthieme-connect.de The ability to generate and control α-amino radicals from imines allows for a modular and efficient synthesis of complex chiral amino alcohols with adjacent stereocenters. westlake.edu.cnacs.org
Elucidation of Enantio- and Diastereoselectivity Control Mechanisms
The stereochemical outcome of reactions involving this compound is dictated by the inherent chirality of the molecule, which allows it to serve as an effective controller of enantio- and diastereoselectivity in various chemical transformations. The precise mechanisms of this control are rooted in the principles of asymmetric induction, where the chiral auxiliary creates a biased steric and electronic environment, favoring the formation of one stereoisomer over others. This is often achieved through the formation of rigid cyclic transition states, where the substituents on the chiral auxiliary sterically hinder one face of the reactive center, directing the approach of incoming reagents to the opposite, less hindered face.
One of the primary ways this compound exerts stereochemical control is through chelation. The presence of both a hydroxyl and an amino group in a 1,2-relationship allows for the formation of a five-membered chelate ring with a metal center. This rigidifies the transition state and orients the substituents of the chiral auxiliary in a well-defined spatial arrangement. Consequently, the approach of a nucleophile or electrophile is directed to a specific face of the substrate, leading to a high degree of stereoselectivity. The relative stereochemistry of the methyl groups and the hydroxyl and amino functionalities in this compound are crucial in establishing the topography of the transition state that leads to the observed high levels of enantio- and diastereoselectivity.
In the context of biocatalysis, the stereoselectivity is governed by the intricate three-dimensional structure of the enzyme's active site. For instance, in the reductive amination of prochiral ketones catalyzed by amine dehydrogenases (AmDHs), the enzyme's active site preferentially binds the substrate and the cofactor in a specific orientation. This pre-organization dictates the facial selectivity of the hydride transfer from the cofactor to the imine intermediate, thus determining the stereochemistry of the newly formed chiral center.
Detailed research findings have provided insights into the effectiveness of enzymatic systems in producing chiral amino alcohols. A study on the biocatalytic reductive amination of 1-hydroxybutan-2-one to produce 3-aminobutan-2-ol (B1581441) using various amine dehydrogenases demonstrated excellent enantioselectivity for the (S)-configuration at the C3 position. However, the diastereoselectivity for the (3S, 2R) or (3S, 2S) isomers was found to be low, indicating that while the enzymes could effectively control the stereochemistry at the site of amination, they were less effective at differentiating the pre-existing chiral center at the C2 position of the substrate.
The following table summarizes the results from the biocatalytic reductive amination to produce (3S)-3-aminobutan-2-ol, highlighting the high enantiomeric excess (ee) achieved for the (S)-amine and the corresponding low diastereomeric excess (de).
| Enzyme | Conversion (%) | Enantiomeric Excess (ee) of (3S)-amine (%) | Diastereomeric Excess (de) (%) |
| CfusAmDH | 64.3 - 73.3 | 98.8 - 99.4 | 10.4 - 13.0 |
| MsmeAmDH | 64.3 - 73.3 | 98.8 - 99.4 | 10.4 - 13.0 |
| MicroAmDH | 64.3 - 73.3 | 98.2 | 10.4 - 13.0 |
| MATOUAmDH2 | 64.3 - 73.3 | 98.8 - 99.4 | 10.4 - 13.0 |
Data sourced from a study on biocatalytic reductive amination by native Amine Dehydrogenases. diva-portal.org
These findings underscore the nuanced nature of stereochemical control, where high enantioselectivity can be achieved at one center, while control over another adjacent stereocenter may be less pronounced, leading to a mixture of diastereomers. The elucidation of these mechanisms is critical for the rational design of more selective catalysts and synthetic routes for the production of enantiomerically and diastereomerically pure compounds.
Applications of 2s,3r 3 Aminobutan 2 Ol in Asymmetric Synthesis and Catalysis
Development of Chiral Ligands and Auxiliaries for Asymmetric Catalysis
The precise three-dimensional arrangement of atoms in (2S,3R)-3-aminobutan-2-ol makes it an important precursor for chiral ligands and auxiliaries. These substances are designed to control the stereochemical outcome of chemical reactions, enabling the selective synthesis of a single enantiomer of a target molecule.
Sulfinamides are another important class of chiral auxiliaries and organocatalysts. However, detailed research findings on the specific utilization of this compound for the creation of sulfinamide-based organocatalytic systems are not described in currently available scientific literature.
The incorporation of chiral units into macrocyclic structures can lead to robust and recyclable catalysts. These systems often enhance catalytic activity and selectivity by creating a well-defined chiral pocket around a metal center. Despite the potential, there is a lack of specific studies documenting the integration of this compound into such recyclable chiral macrocyclic metal complexes.
Role in Fragment-Based Ligand Discovery (FBLD)
Fragment-Based Ligand Discovery (FBLD) is a drug discovery strategy that begins with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. taylorandfrancis.com These fragments are then optimized and grown into more potent, drug-like molecules. nih.gov Chiral scaffolds are essential for creating three-dimensional fragments that can explore complex binding pockets in proteins.
The structure of this compound is well-suited for the synthesis of various chiral heterocyclic fragments. For instance, the reaction of an amino alcohol with phosgene (B1210022) or a related carbonate source is a standard method for producing oxazolidinones. This transformation would convert this compound into a corresponding chiral oxazolidinone, a valuable scaffold in medicinal chemistry. However, specific examples of this synthesis or its application in generating fragments for FBLD screens are not detailed in the available research. Similarly, while the synthesis of morpholinones, lactams, and sultams from chiral precursors is common, direct synthetic routes starting from this compound for these specific purposes are not prominently reported.
Diversity-Oriented Synthesis Utilizing this compound Scaffolds
Diversity-Oriented Synthesis (DOS) is an approach used to create libraries of structurally diverse and complex small molecules for high-throughput screening. semanticscholar.orgcam.ac.uk The goal is to explore a wide range of chemical space to identify new biologically active compounds. nih.gov DOS strategies often start from a common core scaffold and apply various reaction pathways to generate a multitude of different molecular architectures. souralgroup.com
While this compound possesses the necessary functional groups and stereochemical definition to serve as a valuable starting scaffold in a DOS campaign, specific research programs that utilize this particular molecule as a central building block for generating large, diverse compound libraries are not documented in the accessible literature. The principles of DOS suggest its potential, but concrete examples of its application remain to be published. nih.gov
Application in Iterative Ring-Forming Reactions (e.g., Ring-Closing Metathesis, Intramolecular Diels-Alder)
Iterative ring-forming reactions are powerful methods for constructing cyclic and polycyclic structures, which are common motifs in natural products and pharmaceuticals. The use of chiral auxiliaries or ligands can guide the stereochemistry of these complex cyclizations.
While direct and specific examples of this compound being employed in Ring-Closing Metathesis (RCM) are not prominent in readily available literature, the broader class of chiral amino alcohols is utilized to create complex chiral molecules, some of which are substrates for RCM.
In the context of Diels-Alder reactions, a cornerstone of six-membered ring synthesis, the aminobutan-2-ol scaffold has proven effective. Although research has more extensively documented the use of its stereoisomer, derivatives of (2R,3R)-3-aminobutan-2-ol have been successfully employed as chiral catalysts in asymmetric Diels-Alder reactions. smolecule.com These catalysts, typically formed through a reaction with a Lewis acid like a boron compound, can achieve high levels of enantioselectivity, in some cases up to 98% enantiomeric excess (ee). smolecule.com The catalyst operates by forming a chiral complex that controls the facial approach of the dienophile to the diene, thereby dictating the stereochemistry of the resulting cyclic product. smolecule.com This demonstrates the potential of the aminobutan-2-ol framework, including the (2S,3R) isomer, for application in stereocontrolled cycloadditions.
Table 1: Representative Diels-Alder Reaction using an Aminobutan-2-ol derivative Note: Data is illustrative of the scaffold's capability, based on studies of the (2R,3R) stereoisomer.
| Diene | Dienophile | Catalyst System | Enantiomeric Excess (ee) |
| Cyclopentadiene | Methacrolein | (2R,3R)-3-aminobutan-2-ol derivative + Boron Lewis Acid | Up to 98% smolecule.com |
| Isoprene | Methyl acrylate | (2R,3R)-3-aminobutan-2-ol derivative + Boron Lewis Acid | High smolecule.com |
Precursor and Intermediate Roles in Specialty Chemical Production
Beyond its direct use in catalysis, this compound serves as a valuable chiral building block. Its well-defined stereochemistry and bifunctional nature (containing both an amino and a hydroxyl group) make it an important starting material for more complex molecules. smolecule.com
Precursors for Enantiopure Chiral Amines
This compound is an ideal precursor for the synthesis of other enantiopure chiral amines. The presence of two distinct functional groups allows for selective chemical transformations. For instance, one group can be protected while the other is modified, or the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution, thereby introducing new functionalities while retaining the original stereochemistry.
The amino group can undergo reactions such as acylation or alkylation, while the hydroxyl group can be oxidized or substituted. This versatility allows chemists to use the (2S,3R) stereochemical scaffold as a foundation for building a variety of other chiral amines with desired functionalities for applications in pharmaceuticals and materials science. smolecule.com
Table 2: Potential Synthetic Transformations of this compound
| Starting Functional Group | Reagent/Reaction Type | Resulting Functional Group | Potential Chiral Amine Product Class |
| Hydroxyl (-OH) | Tosyl chloride, then NaN3 | Azide (-N3) | Azido (B1232118) amines, precursors to diamines |
| Hydroxyl (-OH) | Oxidation (e.g., PCC) | Ketone (C=O) | Amino ketones |
| Amino (-NH2) | Acyl Chloride | Amide (-NHCOR) | Chiral amides |
| Amino (-NH2) | Reductive Amination | Secondary/Tertiary Amine | Substituted chiral amines |
Intermediates in the Synthesis of Complex Biologically Active Compounds
The chiral aminobutanol (B45853) framework is a key structural motif found in numerous biologically active compounds, particularly antiviral agents. semanticscholar.org While specific examples detailing the use of the (2S,3R) isomer are often proprietary or less documented in public literature, the critical role of its closely related isomers underscores the importance of this structural class.
A prominent example is the synthesis of the HIV integrase inhibitor, dolutegravir. A key chiral intermediate in its production is (R)-3-aminobutan-1-ol. vcu.edu This intermediate establishes a critical stereocenter that is essential for the drug's therapeutic activity. The synthesis of this intermediate is a major focus of process chemistry, highlighting the industrial value of small, enantiopure amino alcohols. vcu.edu Although (R)-3-aminobutan-1-ol has a different substitution pattern, its use as a key building block for a major antiviral drug is representative of the role that compounds like this compound play in the pharmaceutical industry. These compounds serve as foundational elements, providing the necessary chiral information for the synthesis of complex and life-saving medicines.
Table 3: Example of a Chiral Aminobutanol as a Key Pharmaceutical Intermediate
| Drug | Therapeutic Class | Key Chiral Intermediate | Importance of Intermediate |
| Dolutegravir | Antiviral (HIV Integrase Inhibitor) | (R)-3-aminobutan-1-ol vcu.edu | Establishes an essential stereocenter for biological activity. |
Advanced Characterization and Computational Studies of 2s,3r 3 Aminobutan 2 Ol
Spectroscopic Methods for Structural and Stereochemical Elucidation
Spectroscopy offers a powerful, non-destructive means to probe the molecular architecture of (2S,3R)-3-aminobutan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and High-Resolution Mass Spectrometry (HRMS) provide complementary information crucial for its complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and relative stereochemistry of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each atom within the molecule.
In cases of diastereomers, such as the different stereoisomers of 3-aminobutan-2-ol (B1581441), NMR can be used to resolve configurational discrepancies. While standard NMR provides structural information, the use of chiral derivatizing agents (CDAs) or chiral shift reagents is often necessary to determine the absolute configuration. oup.com For instance, derivatization with a chiral agent like Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) creates diastereomeric esters that exhibit distinct chemical shifts in their NMR spectra, allowing for the unambiguous assignment of the (2S,3R) configuration. oup.com
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) | Assignment |
| ¹H | 3.5 - 4.5 | m | - | CH-OH |
| ¹H | 2.8 - 3.5 | m | - | CH-NH₂ |
| ¹H | 1.0 - 1.3 | d | ~7 | CH₃ (next to CH-OH) |
| ¹H | 0.9 - 1.2 | d | ~7 | CH₃ (next to CH-NH₂) |
| ¹³C | 65 - 75 | - | - | C-OH |
| ¹³C | 50 - 60 | - | - | C-NH₂ |
| ¹³C | 15 - 25 | - | - | CH₃ |
| Note: Exact chemical shifts and coupling constants can vary based on the solvent and derivatizing agent used. |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a vital chiroptical technique for analyzing chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light, which is unique to chiral compounds. The resulting CD spectrum provides a fingerprint of the molecule's absolute configuration.
For amino alcohols, the sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores (in this case, the amino and hydroxyl groups) around the chiral centers. researchgate.net By comparing the experimental CD spectrum of a sample to that of a known standard or to theoretical spectra calculated using computational methods, the (2S,3R) absolute configuration can be confirmed. This technique is particularly powerful for distinguishing between enantiomers, which are otherwise indistinguishable by most other spectroscopic methods.
High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF for Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₄H₁₁NO), the expected exact mass of the protonated molecule [M+H]⁺ is 89.08406. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool, particularly in the analysis of reaction mixtures or for rapid screening. google.comresearchgate.net It provides the molecular weight of the compound and can be used to confirm the presence of the desired product in a synthesis.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are the gold standard for assessing the purity and, crucially for chiral compounds, the enantiomeric excess of this compound.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess (ee) of this compound. harvard.eduwiley-vch.de CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation in the chromatographic column. uni-muenchen.de
The choice of CSP is critical for achieving good separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating amino alcohols. ru.nl By analyzing a sample and comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. This is a critical quality control step in asymmetric synthesis, ensuring the stereochemical purity of the final product.
Table 2: Example HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak IA-3 or similar polysaccharide-based CSP |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (tR) | (2S,3R) and (2R,3S) enantiomers will have distinct retention times |
Ultra-High Performance Liquid Chromatography-Ultraviolet (UHPLC-UV) Analysis for Reaction Monitoring
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Ultraviolet (UV) detector offers a significant advantage in terms of speed and resolution for monitoring the progress of reactions that synthesize or utilize this compound. whiterose.ac.uk The increased efficiency of UHPLC systems allows for much faster analysis times compared to traditional HPLC, which is invaluable for real-time reaction monitoring. whiterose.ac.uk
By taking aliquots from a reaction mixture at various time points and analyzing them by UHPLC-UV, chemists can track the consumption of starting materials and the formation of the product. whiterose.ac.uk To enhance UV detection, the amino alcohol can be derivatized with a UV-active tag, such as benzoyl chloride or FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which allows for sensitive quantification even at low concentrations. whiterose.ac.uk This approach is crucial for optimizing reaction conditions to maximize yield and purity.
Computational Chemistry Approaches for Predicting Reactivity and Interactions
Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular behavior that complement experimental studies. For a chiral molecule like this compound, computational methods are particularly valuable for understanding and predicting its stereoselective interactions and reactivity. These approaches allow for the detailed examination of reaction mechanisms, the influence of the molecular environment, and the structural basis of its utility in catalysis and as a bioactive compound.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to analyze reaction pathways and predict the geometry and energy of transition states, providing critical insights into reaction feasibility and selectivity. For this compound, DFT calculations can elucidate how the compound participates in chemical transformations, for instance, in nucleophilic substitution reactions.
Research efforts in this area often employ hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-31G(d). This level of theory offers a good balance between computational cost and accuracy for organic molecules. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products. The highest point along this pathway corresponds to the transition state, and its energy determines the activation barrier of the reaction. These calculations can guide the selection of optimal reaction conditions, such as the choice of solvent, to favor a desired outcome. nih.gov
Table 1: Key Aspects of DFT Analysis for this compound
| Parameter | Description | Typical Application/Finding |
|---|---|---|
| Functional/Basis Set | Defines the theoretical model used for calculation (e.g., B3LYP/6-31G(d)). | Predicts transition state geometries and energies for reactions like nucleophilic substitutions. nih.gov |
| Potential Energy Surface | A map of the energy of a molecule as a function of its geometry. | Identifies the most favorable reaction pathway and locates transition states and intermediates. |
| Transition State Energy | The energy barrier that must be overcome for a reaction to occur. | Used to calculate reaction rates and predict how changes in structure or solvent will affect reactivity. nih.gov |
| Solvent Modeling | Implicit (e.g., PCM) or explicit models to simulate solvent effects. | Guides the selection of solvents (e.g., DMF vs. MeCN) to enhance reaction rates or selectivity. nih.gov |
Molecular Dynamics (MD) Simulations for Investigating Solvent Effects on Enantioselectivity
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to observe the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to model complex processes such as the influence of solvent on a reaction's enantioselectivity. This is particularly relevant for this compound, which is used as a chiral building block and catalyst.
Using force fields like AMBER (Assisted Model Building with Energy Refinement), MD simulations can model the compound in a box of explicit solvent molecules. By running simulations under different solvent conditions, one can analyze the free-energy landscapes of catalytic cycles. nih.gov The simulations can reveal how solvent molecules arrange around the chiral catalyst and substrate, stabilizing one transition state over another and thus leading to an excess of one enantiomer. These insights are crucial for optimizing reaction conditions to achieve high enantiomeric excess in asymmetric synthesis. nih.gov
Table 2: Parameters and Outcomes of MD Simulations for Enantioselectivity Studies
| Component | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM). | Accurately models the intramolecular and intermolecular forces governing the compound's conformational flexibility and interactions. nih.gov |
| Solvent Model | Explicit representation of solvent molecules (e.g., TIP3P water, or organic solvents). | Investigates specific hydrogen-bonding networks and steric interactions between the solvent and the reaction complex. |
| Simulation Time | The duration of the simulation, typically nanoseconds to microseconds. | Must be long enough to allow for adequate sampling of relevant molecular conformations and interactions. |
| Free-Energy Landscape | A plot of free energy as a function of one or more reaction coordinates. | Reveals the relative stabilities of different transition states, explaining the origin of enantioselectivity under various solvent conditions. nih.gov |
Molecular Docking Studies for Substrate-Catalyst and Target-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is invaluable for understanding how this compound interacts with other molecules, whether it is acting as a catalyst binding to a substrate or as a ligand binding to a biological target like an enzyme or receptor. nih.gov
In a typical docking study, the three-dimensional structure of the receptor (e.g., an enzyme) is held rigid or allowed limited flexibility, while the ligand (this compound) is treated as flexible. A scoring function is used to estimate the binding affinity for thousands of generated poses. For example, docking studies can reveal how the amino and hydroxyl groups of this compound form specific hydrogen bonds within the active site of an enzyme, such as an amine dehydrogenase. nih.gov This information can explain the compound's substrate specificity or its inhibitory activity, guiding the design of more potent and selective molecules for applications in catalysis or medicine. nih.gov
Table 3: Typical Inputs and Outputs of a Molecular Docking Study
| Element | Description | Example Application |
|---|---|---|
| Receptor Structure | 3D coordinates of the target protein or catalyst, often from X-ray crystallography or NMR. | Docking into the active site of an amine dehydrogenase to understand substrate recognition. nih.gov |
| Ligand Structure | 3D structure of this compound. | Predicting the binding mode of the compound as a potential enzyme inhibitor. |
| Docking Algorithm | The search algorithm used to explore possible ligand conformations and orientations (e.g., Lamarckian Genetic Algorithm). | Generates a set of plausible binding poses within the target's active site. |
| Scoring Function | An equation used to estimate the binding free energy (affinity) for each pose. | Ranks the generated poses to identify the most likely binding mode and predict binding strength. |
| Output Pose | The predicted 3D arrangement of the ligand-receptor complex. | Visualizes key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Selectivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity, such as reactivity or enantioselectivity. ajphs.com For asymmetric catalysis, where the goal is to predict which catalyst will give the highest enantiomeric excess (ee), this approach is often referred to as a Quantitative Structure-Selectivity Relationship (QSSR). researchgate.netnih.gov
To build a QSAR/QSSR model for catalysts like this compound, a "training set" of similar amino alcohol catalysts with known experimental selectivities is assembled. nih.gov For each catalyst, a set of numerical values known as "molecular descriptors" is calculated. These can include topological indices, steric parameters (e.g., Sterimol), or 3D descriptors from Comparative Molecular Field Analysis (CoMFA), which describe the shape and electrostatic potential of the molecule. nih.govnih.govacs.org Statistical methods, such as multiple linear regression or artificial neural networks, are then used to build a mathematical equation linking the descriptors to the observed selectivity. nih.govajphs.com A validated model can then be used to predict the selectivity of new, untested catalyst designs, accelerating the discovery of more efficient catalysts. nih.govnih.gov
Table 4: Components of a QSAR/QSSR Model for Selectivity Prediction
| Component | Description | Role in Modeling |
|---|---|---|
| Training Set | A group of molecules (e.g., β-amino alcohols) with known experimental activities or selectivities. nih.gov | Used to develop the mathematical relationship between structure and selectivity. |
| Molecular Descriptors | Numerical representations of molecular properties (e.g., topological, electronic, steric). | Quantify the structural features of the catalysts that are believed to influence selectivity. researchgate.netacs.org |
| Statistical Method | The algorithm used to create the correlation model (e.g., Multiple Linear Regression, Partial Least Squares). ajphs.comnih.gov | Generates a predictive equation (the QSAR model). |
| Model Validation | Process of assessing the model's robustness and predictive power using internal (e.g., leave-one-out) and external test sets. acs.orgresearchgate.net | Ensures the model is not overfitted and can accurately predict the selectivity of new compounds. |
Emerging Research Frontiers and Future Perspectives for 2s,3r 3 Aminobutan 2 Ol
Development of Sustainable and Green Chemistry Methodologies for its Synthesis
The chemical industry's pursuit of sustainability has driven the development of greener synthetic routes to valuable chiral molecules like (2S,3R)-3-aminobutan-2-ol. mdpi.com These methods aim to reduce environmental impact by using renewable resources, operating under mild reaction conditions, and minimizing hazardous waste. mdpi.comsemanticscholar.org Biocatalysis, which uses enzymes for chemical transformations, has been identified as a key green technology in this field. mdpi.com
Chemoenzymatic synthesis, which integrates enzymatic steps with traditional chemical reactions, offers a powerful strategy. researchgate.net This approach leverages the high selectivity of enzymes to create specific stereoisomers, which can be challenging and resource-intensive with conventional chemistry alone. researchgate.net The advantages of biocatalytic and chemoenzymatic processes include high selectivity, mild operating conditions (temperature and pH), and the use of environmentally benign solvents like water. semanticscholar.orgresearchgate.net These enzymatic methods stand in contrast to traditional routes that may require harsh conditions, toxic metal catalysts, and complex purification steps to separate unwanted stereoisomers. mdpi.com
Table 1: Comparison of Synthetic Methodologies
| Feature | Traditional Chemical Synthesis | Green Chemistry / Biocatalysis |
|---|---|---|
| Catalysts | Often involves heavy or toxic metal catalysts (e.g., Ruthenium, Palladium). smolecule.comgoogle.com | Utilizes biodegradable enzymes (e.g., transaminases, dehydrogenases) from renewable sources. mdpi.com |
| Reaction Conditions | May require high pressure, high temperature, and anhydrous solvents. mdpi.comsmolecule.com | Typically proceeds under mild conditions (e.g., room temperature, physiological pH) in aqueous media. semanticscholar.org |
| Selectivity | Can produce a mixture of stereoisomers, requiring difficult separation steps. | Exhibits high stereoselectivity, yielding enantiomerically pure products. mbl.or.kr |
| Waste Generation | Can generate significant stoichiometric byproducts and metal-containing waste. vcu.edu | Produces mainly biodegradable waste and allows for easier product isolation. semanticscholar.org |
| Atom Economy | Can be lower due to the use of stoichiometric reagents and protecting groups. | Generally higher, especially in asymmetric synthesis approaches that can achieve theoretical 100% yields. mdpi.com |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity
The efficiency and stereoselectivity of the synthesis of this compound are critically dependent on the catalyst used. Research is focused on discovering and engineering novel enzyme-based catalysts that can produce the desired stereoisomer with high purity and yield.
Amine dehydrogenases (AmDHs) have emerged as highly effective biocatalysts for the synthesis of chiral amines and amino alcohols through reductive amination. whiterose.ac.ukresearchgate.net Studies using wild-type AmDHs have demonstrated their efficacy in producing small, hydroxylated aminoalkanes. researchgate.net For instance, several AmDHs, including those sourced from Microbacterium (MicroAmDH), Mycobacterium smegmatis (MsmeAmDH), and Caldalkalibacillus fuscus (CfusAmDH), have shown excellent enantioselectivity in producing the (3S)-stereoisomer of 3-aminobutan-2-ol (B1581441), with enantiomeric excess (ee) values reaching over 98%. whiterose.ac.uk Specifically, MsmeAmDH achieved an ee of 99.4% for (3S)-3-aminobutan-2-ol. researchgate.netwhiterose.ac.ukresearchgate.net
Transaminases (TAs) are another major class of enzymes being explored for the production of chiral amines. mbl.or.kr They catalyze the transfer of an amino group from a donor molecule to a ketone substrate, a process known as asymmetric synthesis, which can theoretically achieve a 100% yield of the desired enantiopure amine. mdpi.commdpi.com Researchers have also developed multi-enzyme cascade reactions, such as combining a transketolase and a transaminase in a continuous-flow microreactor system to synthesize related chiral amino alcohols like (2S,3R)-2-amino-1,3,4-butanetriol (ABT). mdpi.commdpi-res.com This highlights a sophisticated approach where multiple enzymatic steps are combined to build complex chiral molecules efficiently. mdpi-res.com
Table 2: Performance of Selected Biocatalytic Systems for Aminobutan-2-ol Synthesis
| Catalytic System | Enzyme Type | Substrate | Product | Conversion Rate | Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|---|---|
| MsmeAmDH | Amine Dehydrogenase | 1-hydroxybutan-2-one (B1215904) | (3S)-3-aminobutan-2-ol | Up to 97.1% (at 50mM) | 99.4% | researchgate.netwhiterose.ac.ukresearchgate.net |
| CfusAmDH | Amine Dehydrogenase | 1-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol | - | 98.8% - 99.4% | whiterose.ac.uk |
| MATOUAmDH2 | Amine Dehydrogenase | 1-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol | - | 98.8% - 99.4% | whiterose.ac.uk |
| MicroAmDH | Amine Dehydrogenase | 1-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol | - | 98.2% | whiterose.ac.uk |
Expansion of Applications in Novel Chemical Technologies and Materials Science
While historically used as an intermediate in the synthesis of pharmaceuticals, the unique stereochemistry and bifunctional nature of this compound position it for expanded roles in novel chemical technologies and materials science. Its primary value lies in its function as a chiral building block, enabling the construction of complex, three-dimensional molecular architectures with precise stereochemical control.
In materials science, the incorporation of chiral units can impart unique properties to polymers and other materials. The dual amine and hydroxyl functional groups of this compound allow it to be integrated into polymer backbones or used to create chiral pendants, potentially influencing material properties such as thermal stability, mechanical strength, and optical activity. General industrial applications for amino alcohols include the production of polymers and resins, suggesting a potential pathway for this specific stereoisomer. smolecule.com
Furthermore, there is growing interest in using optically active molecules like this compound as components of novel organocatalysts or chiral ligands for asymmetric metal catalysis. researchgate.net Chiral 1,4-amino alcohol derivatives, structurally related to this compound, are formed during certain catalytic reactions and are themselves valuable synthetic intermediates. researchgate.net As a precursor, this compound can facilitate the development of new catalysts that drive stereoselective reactions, a cornerstone of modern synthetic chemistry. The expansion of its use in these areas represents a significant frontier, leveraging its inherent chirality to enable new technologies.
Table 3: Potential and Emerging Application Areas for this compound
| Application Area | Role of this compound | Potential Impact |
|---|---|---|
| Asymmetric Catalysis | Precursor for chiral ligands or organocatalysts. researchgate.net | Development of new, highly selective catalysts for synthesizing other valuable chiral compounds. |
| Advanced Polymers | Chiral monomer or additive. smolecule.com | Creation of polymers with specific optical properties, improved thermal stability, or unique self-assembly characteristics. |
| Materials Science | Building block for chiral functional materials. | Design of materials for chiral recognition, separation technologies, or nonlinear optics. |
| Complex Molecule Synthesis | Chiral scaffold and intermediate. | Enables more efficient and stereocontrolled synthesis of complex natural products and novel bioactive molecules. |
Q & A
Q. Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol |
| Stereocenters | 2 (C2: S configuration; C3: R) |
| ChemSpider ID | 556325 |
Basic: What synthetic routes are commonly employed for this compound, and how is stereocontrol achieved?
Answer:
Synthesis typically involves asymmetric catalysis or chiral pool strategies :
- Asymmetric aminohydroxylation : Catalytic methods using Sharpless or related protocols to install amine and hydroxyl groups with defined stereochemistry .
- Resolution of diastereomers : Use of chiral auxiliaries (e.g., tartaric acid derivatives) to separate enantiomers via crystallization or chromatography .
- Enzymatic synthesis : Lipases or transaminases to selectively functionalize intermediates .
Q. Critical factors for stereocontrol :
- Temperature and solvent polarity to favor specific transition states.
- Chiral ligands (e.g., BINAP) in metal-catalyzed reactions .
Advanced: How can researchers resolve contradictions in reaction yields or stereochemical outcomes during synthesis?
Answer:
Contradictions often arise from competing pathways or impurities. Methodological approaches include:
- Reaction monitoring : In-situ techniques like FT-IR or LC-MS to track intermediate formation .
- Byproduct analysis : Isolation and characterization of diastereomers (e.g., (2R,3S)-isomer) via preparative TLC or HPLC .
- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor desired pathways. For example, lower temperatures may favor kinetic products .
Case Study : A 2020 study reported low yields due to epimerization at C3. Resolution involved replacing protic solvents (e.g., ethanol) with aprotic solvents (e.g., THF) to suppress acid-catalyzed racemization .
Advanced: What advanced analytical techniques are used to study intermolecular interactions or stability of this compound?
Answer:
- Dynamic NMR (DNMR) : To study conformational exchange or hydrogen-bonding dynamics in solution .
- X-ray crystallography : Resolve absolute configuration and packing interactions in crystalline form .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity with biological targets (e.g., enzymes or receptors) .
Example : X-ray analysis of a related compound, (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, revealed intramolecular hydrogen bonds stabilizing the stereochemistry .
Advanced: How can computational modeling aid in predicting reactivity or optimizing synthetic pathways?
Answer:
- Density Functional Theory (DFT) : Predict transition-state geometries and activation energies for stereoselective steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilizing zwitterionic intermediates) .
- Retrosynthetic analysis software (e.g., Chematica): Propose novel routes using machine learning-based algorithms.
Case Study : DFT calculations on a fluorinated analog () showed that electron-withdrawing groups at C3 increase amine nucleophilicity, guiding functionalization strategies .
Basic: How is enantiomeric purity assessed, and what are common pitfalls in interpretation?
Answer:
- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak AD-H or OD-H .
- Optical rotation : Compare experimental [α]D values with literature data .
Pitfalls : - Overlapping peaks due to column degradation or improper mobile phase pH.
- Racemization during sample preparation (e.g., heating in acidic conditions) .
Q. Table 2: Stereoisomer Identification
| Stereoisomer | Configuration | Key Analytical Marker (NMR) |
|---|---|---|
| (2S,3R) | S, R | δ 1.2 ppm (CH₃, doublet) |
| (2R,3S) | R, S | δ 1.3 ppm (CH₃, triplet) |
| (2S,3S) | S, S | δ 1.4 ppm (CH₃, singlet) |
| (2R,3R) | R, R | δ 1.5 ppm (CH₃, multiplet) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
